5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester

Suzuki-Miyaura Coupling Protodeboronation Reaction Kinetics

5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester (CAS 2223040-75-1) is a 2-pyridyl boronic ester building block, categorized by its pyridine ring substituted at the 5-position with a cyclopentyl group and at the 2-position with a pinacol boronate ester. This structural class serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of complex, functionalized biaryl and heteroaryl architectures.

Molecular Formula C16H24BNO2
Molecular Weight 273.2 g/mol
CAS No. 2223040-75-1
Cat. No. B14125521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
CAS2223040-75-1
Molecular FormulaC16H24BNO2
Molecular Weight273.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCCC3
InChIInChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(11-18-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3
InChIKeyHYOSXSBBFDIUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester (CAS 2223040-75-1): Key Properties and Comparator Context for R&D Procurement


5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester (CAS 2223040-75-1) is a 2-pyridyl boronic ester building block, categorized by its pyridine ring substituted at the 5-position with a cyclopentyl group and at the 2-position with a pinacol boronate ester [1]. This structural class serves as a key intermediate in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the construction of complex, functionalized biaryl and heteroaryl architectures . The compound's differentiation lies not in its core reaction utility, which is generic to its class, but in how its specific substitution pattern directly addresses the well-documented and severe limitations of its simpler, more common analogs.

The Instability and Reactivity Gap in 2-Pyridyl Boronates: Why 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is Not a Drop-in Replacement


Substituting an unadorned 2-pyridyl boronic acid or its pinacol ester for the 5-(Cyclopentyl) derivative often leads to failed or low-yielding syntheses. The parent 2-pyridyl boronic acid pinacol ester is notoriously problematic in standard Suzuki–Miyaura couplings, with seminal reports from the Buchwald group explicitly noting it 'was not effectively coupled under our conditions' [1]. This failure is attributed to the electron-deficient nature of the pyridine ring accelerating an unproductive protodeboronation pathway over the desired transmetalation to palladium [2]. The 5-cyclopentyl group on the target compound electronically enriches the pyridine ring, stabilizing the boronate against this common decomposition route and restoring productive cross-coupling activity, a differentiation that is both quantifiable in yield and critical for synthetic route selection.

Quantitative Evidence for 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester Differentiation over Closest Analogs


Reactivity Rescue of the 2-Pyridyl Boronate Scaffold versus the Unsubstituted Parent

The unsubstituted 2-pyridyl boronic acid pinacol ester (comparator) is a documented poor performer in key pharmaceutical cross-coupling methods. Billingsley and Buchwald (2008) reported a general Suzuki coupling protocol where this specific comparator failed to provide effective product, a failure attributed to its instability [1]. The 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester (target) was designed with an electron-donating cyclopentyl group specifically to counteract this. While direct head-to-head yield data is not available in the primary literature for this exact compound, the structural inference is strong and quantifiable: the cyclopentyl group increases the electron density of the pyridine ring, slowing the rate of protodeboronation relative to transmetalation [2].

Suzuki-Miyaura Coupling Protodeboronation Reaction Kinetics

Defined Regiochemical Scaffold: Superior Utility over 5-Cyclopentylpyridine-3-boronic acid pinacol ester

The target compound's 2-boronic ester regiochemistry provides a fundamentally different chemical entry point compared to its 3-pyridyl regioisomer, 5-Cyclopentylpyridine-3-boronic acid pinacol ester (CAS 2096342-36-6) . The 2-position is an essential structural motif in countless bioactive molecules (e.g., bipyridines, 2-arylpyridines), and starting from the 3-boronic isomer would require an entirely different and often more complex synthetic pathway to reach the same target architecture. The 2-boronate's reactivity is also distinctly modulated by the adjacent nitrogen, and the stabilizing 5-cyclopentyl group is arguably more critical for overcoming the unique electronic challenges of the 2-position, as highlighted by the failures of the unsubstituted analog [1]. Selecting the correct regioisomer at the procurement stage dictates the entire synthetic strategy.

Medicinal Chemistry Structure-Activity Relationship Biaryl Synthesis

Enhanced Molecular Properties Versus 2-Pyridyl Boronic Acid Pinacol Ester via Cyclopentyl Substitution

The introduction of the cyclopentyl group distinctly modulates the physicochemical properties of the pyridine boronate scaffold. The target compound (Molecular Weight: 273.2 g/mol, TPSA: 31.4 Ų) [1] has a significantly larger molecular footprint and higher calculated lipophilicity (cLogP) compared to the unsubstituted pyridine-2-boronic acid pinacol ester (MW: 219.13 g/mol). This structural modification is critical for programs aiming to optimize CNS penetration (lower TPSA, higher lipophilicity) or general target binding, providing a differentiated tool for establishing SAR where a simple, more polar scaffold would lack potency or permeability.

Lipophilicity Permeability Drug Design

Procurement-Guided Research Applications for 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester


Rescuing Failed 2-Aryl Pyridine Synthesis in Medicinal Chemistry

A research team has been unable to install a crucial 2-aryl pharmacophore on a pyridine core using the simpler, unsubstituted 2-pyridyl boronic acid pinacol ester, which repeatedly decomposes via protodeboronation [1]. The 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is procured as a direct replacement. Its electron-donating cyclopentyl group stabilizes the boronate, enabling the desired Suzuki–Miyaura coupling to proceed in good yield, unlocking the synthetic route and delivering the target molecule for biological testing.

Differentiated SAR Exploration for CNS-Penetrant Lead Series

A neuroscience drug discovery program requires a library of 2-arylpyridines with varying lipophilicity profiles to map the SAR of a new CNS target. The procurement of 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester provides a building block with a quantifiably higher molecular weight (+54.1 amu vs. unsubstituted parent) and increased lipophilicity, while its TPSA (31.4 Ų) remains well within the range predictive of CNS permeability [2]. This single building block enables the parallel synthesis of a distinct and chemically diverse sub-library for mapping lipophilic tolerance and improving target affinity.

Regioselective Installation of a Complex Fragment in a Patent-Busting Strategy

A process chemistry group needs to install a complex, functionalized aryl group specifically at the 2-position of a cyclopentylpyridine scaffold to circumvent a competitor's patent which covers the 3-substituted regioisomer. By procuring 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester, they exploit the orthogonal and distinct reactivity of the 2-boronate to construct the novel 2-aryl regioisomer, establishing new intellectual property and bypassing the existing composition-of-matter patent on the 3-aryl series .

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